Doxepin N-Oxide Hydrochloride
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Overview
Description
Doxepin N-Oxide Hydrochloride is a derivative of doxepin, a tricyclic antidepressant. This compound is known for its psychotropic properties and is used in the treatment of various psychiatric disorders, including depression and anxiety. The molecular formula of this compound is C19H21NO•HCl, and it belongs to the class of dibenzoxepin tricyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin N-Oxide Hydrochloride involves several steps. One common method includes the reaction of doxepin with an oxidizing agent to form the N-oxide derivative. This reaction typically occurs under controlled conditions, such as specific temperature and pH levels, to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{Doxepin} + \text{Oxidizing Agent} \rightarrow \text{Doxepin N-Oxide} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity. The use of advanced techniques like chromatography and spectroscopy ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Doxepin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The formation of the N-oxide derivative itself is an oxidation reaction.
Reduction: The compound can be reduced back to doxepin under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.
Reducing Agents: Employed to revert the N-oxide back to doxepin.
Solvents: Common solvents like benzene and ethyl acetate are used in the reactions and purification processes.
Major Products Formed
The major product formed from the oxidation of doxepin is Doxepin N-Oxide. Further reactions can lead to various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Doxepin N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties, as well as its potential use in treating other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of Doxepin N-Oxide Hydrochloride is believed to involve the inhibition of the reuptake of serotonin and norepinephrine in the central nervous system. This leads to an increase in the synaptic concentration of these neurotransmitters, which helps alleviate symptoms of depression and anxiety. The compound also antagonizes histamine receptors, contributing to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Doxepin: The parent compound, used primarily as an antidepressant.
Dosulepin: Another tricyclic antidepressant with similar properties.
Clomipramine: A tricyclic antidepressant used for treating obsessive-compulsive disorder.
Uniqueness
Doxepin N-Oxide Hydrochloride is unique due to its specific N-oxide functional group, which imparts distinct chemical and pharmacological properties. This modification can enhance its efficacy and reduce side effects compared to its parent compound, doxepin .
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChI Key |
IGPRNZVGAAKVIM-SJDTYFKWSA-N |
Isomeric SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |
Origin of Product |
United States |
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